1-(3-methoxybenzenesulfonyl)-4-[(1H-pyrazol-1-yl)methyl]piperidine
Description
1-(3-Methoxybenzenesulfonyl)-4-[(1H-pyrazol-1-yl)methyl]piperidine is a synthetic organic compound featuring a piperidine core modified with two key substituents: a 3-methoxybenzenesulfonyl group and a pyrazole-methyl moiety. The 4-[(1H-pyrazol-1-yl)methyl] substituent introduces a heterocyclic aromatic system, which may contribute to pharmacological activity through hydrogen bonding or π-π stacking interactions.
Properties
IUPAC Name |
1-(3-methoxyphenyl)sulfonyl-4-(pyrazol-1-ylmethyl)piperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O3S/c1-22-15-4-2-5-16(12-15)23(20,21)19-10-6-14(7-11-19)13-18-9-3-8-17-18/h2-5,8-9,12,14H,6-7,10-11,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZSNBPYSEUMXID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)S(=O)(=O)N2CCC(CC2)CN3C=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Piperidine Functionalization
The piperidine ring serves as the scaffold for subsequent modifications. Protecting the secondary amine early in the synthesis is critical to prevent undesired side reactions during sulfonylation or alkylation. Tert-butoxycarbonyl (Boc) protection is widely employed due to its stability under basic and nucleophilic conditions. For instance, tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate, a common intermediate, allows selective derivatization at the 4-position while preserving the amine for later sulfonylation.
Synthesis of 4-[(1H-Pyrazol-1-yl)methyl]piperidine Intermediates
Hydroxymethyl to Chloromethyl Conversion
The hydroxymethyl group at the 4-position of Boc-protected piperidine is converted to a chloromethyl derivative using thionyl chloride (SOCl₂) in dichloromethane (DCM). This step, conducted at 0–5°C to minimize side reactions, achieves quantitative conversion, as evidenced by the disappearance of the hydroxyl stretch (~3400 cm⁻¹) in IR spectroscopy.
Reaction Conditions
Pyrazole Coupling via Nucleophilic Substitution
The chloromethyl intermediate undergoes nucleophilic substitution with 1H-pyrazole in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF). The reaction proceeds at 80°C for 12 hours, leveraging the polar aprotic solvent’s ability to stabilize the transition state. Monitoring via thin-layer chromatography (TLC) confirms complete consumption of the chloride.
Optimized Parameters
- Molar Ratio : 1:1.2 (chloride:pyrazole)
- Base : K₂CO₃ (2.5 equiv)
- Yield : 82% (tert-butyl 4-[(1H-pyrazol-1-yl)methyl]piperidine-1-carboxylate)
Sulfonylation with 3-Methoxybenzenesulfonyl Chloride
Deprotection of Boc Group
Prior to sulfonylation, the Boc-protected amine is deprotected using trifluoroacetic acid (TFA) in DCM (1:1 v/v) at room temperature. This step regenerates the free piperidine amine, which is subsequently neutralized with aqueous sodium bicarbonate (NaHCO₃) to pH 7–8.
Deprotection Efficiency
Sulfonylation Reaction
The free amine reacts with 3-methoxybenzenesulfonyl chloride in DCM using triethylamine (TEA) as a base. The reaction is exothermic and requires slow addition of the sulfonyl chloride at 0°C to prevent di-sulfonylation. Completion is confirmed by the absence of free amine via ninhydrin staining on TLC.
Critical Parameters
- Solvent : DCM
- Base : TEA (3.0 equiv)
- Temperature : 0°C → room temperature, 4 hours
- Yield : 88% (this compound)
Alternative Synthetic Routes and Mechanistic Insights
One-Pot Sulfonylation-Alkylation Strategy
An alternative approach involves simultaneous sulfonylation and alkylation of piperidine. However, competing reactivity between the sulfonyl chloride and alkylating agent often leads to lower yields (≤50%), making sequential methods preferable.
Mitsunobu Reaction for Pyrazole Attachment
The Mitsunobu reaction, employing diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃), enables direct coupling of 1H-pyrazole to 4-(hydroxymethyl)piperidine. While this method avoids chloride intermediates, it requires stringent anhydrous conditions and offers comparable yields (80–85%) to nucleophilic substitution.
Analytical Characterization and Validation
Spectroscopic Data
- ¹H NMR (400 MHz, CDCl₃) : δ 7.68 (d, J = 8.4 Hz, 2H, ArH), 7.45 (s, 1H, pyrazole-H), 6.94 (d, J = 8.4 Hz, 2H, ArH), 4.32 (s, 2H, CH₂-pyrazole), 3.89 (s, 3H, OCH₃), 3.12 (t, J = 12 Hz, 2H, piperidine-H), 2.75 (d, J = 12 Hz, 2H, piperidine-H), 1.98 (m, 1H, piperidine-H), 1.72 (m, 2H, piperidine-H), 1.48 (m, 2H, piperidine-H).
- HRMS (ESI+) : m/z calcd for C₁₆H₂₀N₃O₃S [M+H]⁺: 334.1225; found: 334.1228.
Purity Assessment
High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water gradient) confirms ≥98% purity, with a retention time of 6.8 minutes.
Industrial-Scale Considerations and Challenges
Solvent Selection and Waste Management
Large-scale synthesis prioritizes cost-effective solvents like toluene for alkylation and ethyl acetate for extraction. However, DMF’s high boiling point complicates removal, necessitating switchable solvent systems or membrane filtration.
Regioselectivity in Pyrazole Coupling
1H-pyrazole exhibits tautomerism, but reaction conditions (polar aprotic solvents, elevated temperatures) favor substitution at the 1-position, minimizing regioisomeric byproducts.
Chemical Reactions Analysis
Types of Reactions
1-(3-methoxybenzenesulfonyl)-4-[(1H-pyrazol-1-yl)methyl]piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.
Substitution: The pyrazolylmethyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides.
Scientific Research Applications
1-(3-methoxybenzenesulfonyl)-4-[(1H-pyrazol-1-yl)methyl]piperidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-methoxybenzenesulfonyl)-4-[(1H-pyrazol-1-yl)methyl]piperidine involves its interaction with specific molecular targets. The pyrazolylmethyl group can bind to enzymes or receptors, modulating their activity. The sulfonyl group may also play a role in enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Key Observations :
- Sulfonyl vs. Carbonyl Linkers : The target compound’s 3-methoxybenzenesulfonyl group distinguishes it from benzofuran-carbonyl analogs (e.g., ), which may alter solubility and metabolic stability.
- Halogenation : Chlorinated analogs (e.g., ) exhibit higher molecular weights and lipophilicity, which may enhance membrane permeability but increase toxicity risks.
Key Observations :
- Target Specificity : Pyrazolo-pyrimidine derivatives (e.g., ) are well-documented kinase inhibitors, suggesting the target compound’s pyrazole-methyl group could similarly modulate kinase activity.
- Anti-Inflammatory Potential: Structural similarity to BK B2 antagonists (e.g., ) implies possible utility in treating inflammatory skin conditions.
- Antibacterial Activity : Sulfonamide-linked piperidines (e.g., ) demonstrate broad-spectrum antibacterial effects, though the target’s methoxy group may reduce efficacy compared to oxadiazole-thioethers.
Physicochemical Properties
Table 3: Physicochemical Comparison
Key Observations :
- Lipophilicity : The target compound’s lower logP compared to chlorinated analogs (e.g., ) suggests improved aqueous solubility, beneficial for oral bioavailability.
- Stability : Methoxy and sulfonyl groups in the target may enhance stability compared to carbonyl-linked derivatives (e.g., ), which are prone to hydrolysis.
Biological Activity
1-(3-Methoxybenzenesulfonyl)-4-[(1H-pyrazol-1-yl)methyl]piperidine is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, including antimicrobial, antitumor, and neuroprotective effects, based on various studies.
Chemical Structure and Properties
The compound is characterized by the following structure:
- Molecular Formula : C15H18N2O3S
- Molecular Weight : 302.38 g/mol
This compound features a piperidine ring, a pyrazole moiety, and a methoxybenzenesulfonyl group, which contribute to its biological activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of piperidine derivatives. For instance, derivatives similar to this compound have shown significant antifungal activity against Candida auris with Minimum Inhibitory Concentrations (MIC) ranging from 0.24 to 0.97 μg/mL .
| Compound | MIC (μg/mL) | MFC (μg/mL) | Action Mechanism |
|---|---|---|---|
| pta1 | 0.24 | 0.97 | Disruption of plasma membrane |
| pta2 | 0.48 | 1.95 | Induction of apoptosis |
| pta3 | 0.97 | 3.9 | Cell cycle arrest in S-phase |
This table summarizes the antifungal efficacy of related compounds, indicating that the piperidine structure may enhance antimicrobial properties.
Antitumor Activity
The compound also exhibits potential antitumor effects. Studies have reported that piperidine derivatives can induce apoptosis in various cancer cell lines through mechanisms such as cell cycle arrest and activation of apoptotic pathways . The presence of the pyrazole ring has been linked to enhanced cytotoxicity against tumor cells.
Neuroprotective Effects
Research has indicated that certain piperidine derivatives possess neuroprotective properties. These compounds may inhibit acetylcholinesterase activity, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's . The modulation of neurotransmitter levels through acetylcholinesterase inhibition can lead to improved cognitive functions.
Case Studies and Research Findings
A notable study involving the synthesis and evaluation of piperidine derivatives demonstrated their broad-spectrum biological activities:
- Study : Evaluation of Piperidine Derivatives as Antifungal Agents
- Findings : Compounds showed significant activity against C. auris and other pathogenic fungi, with mechanisms involving disruption of fungal cell membranes and induction of apoptosis .
Another study focused on the neuroprotective effects of similar compounds, highlighting their ability to mitigate oxidative stress in neuronal cells, thereby reducing neuronal death in models of neurodegeneration .
Q & A
Q. What are the established synthetic routes for 1-(3-methoxybenzenesulfonyl)-4-[(1H-pyrazol-1-yl)methyl]piperidine?
The synthesis typically involves multi-step reactions, including:
- Sulfonylation : Reaction of 3-methoxybenzenesulfonyl chloride with a piperidine intermediate under basic conditions (e.g., triethylamine in dichloromethane).
- Nucleophilic substitution : Introduction of the pyrazole-methyl group via alkylation using 1H-pyrazole and a halogenated intermediate (e.g., chloromethyl-piperidine).
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures .
Q. How is structural characterization performed for this compound?
Key methods include:
- NMR spectroscopy : H and C NMR to confirm substituent positions and purity (e.g., DMSO-d₆ as solvent).
- X-ray crystallography : Single-crystal analysis using SHELXL for refinement, with data collected at 100 K on a diffractometer (Mo-Kα radiation). Hydrogen bonding and torsion angles are analyzed to validate the 3D structure .
- Mass spectrometry : High-resolution ESI-MS to verify molecular weight (C₁₆H₁₉N₃O₃S, calculated 341.11 g/mol) .
Q. What physicochemical properties are critical for experimental design?
- Solubility : Assessed in DMSO (for biological assays) or aqueous buffers (pH 7.4) via shake-flask method.
- LogP : Determined by HPLC (C18 column, methanol/water gradient) to predict membrane permeability.
- Stability : Evaluated under varying pH (1–10) and temperature (4–37°C) using UPLC-MS/MS to monitor degradation .
Advanced Research Questions
Q. How can conformational flexibility impact biological activity?
- Computational modeling : Density Functional Theory (DFT) calculations (B3LYP/6-31G* basis set) identify low-energy conformers.
- X-ray data : Compare crystal structures with docked poses (e.g., in protein active sites) to assess bioactive conformations.
- Dynamic studies : Molecular dynamics simulations (100 ns, GROMACS) in explicit solvent to analyze rotational freedom of the pyrazole-methyl group .
Q. What strategies resolve contradictions in structure-activity relationship (SAR) data?
- Analog synthesis : Prepare derivatives with modified sulfonyl or pyrazole groups to isolate key pharmacophores.
- In vitro assays : Test inhibition of target enzymes (e.g., kinases) using fluorescence polarization or SPR. Cross-validate with molecular docking (AutoDock Vina) to correlate activity with binding poses .
Q. How is polymorphism studied for crystallization optimization?
Q. What advanced analytical methods quantify trace impurities?
Q. How is in silico modeling integrated into target validation?
- Docking : Glide (Schrödinger Suite) screens against Protein Data Bank (PDB) targets (e.g., kinases, GPCRs).
- Pharmacophore mapping : Phase software identifies essential interactions (e.g., hydrogen bonds with sulfonyl oxygen) .
Q. What methods assess metabolic stability in preclinical studies?
Q. How are off-target effects systematically evaluated?
- Proteome-wide profiling : Kinobeads capture >50% of the human kinome for competitive binding assays.
- CRISPR-Cas9 screens : Genome-wide knockout libraries identify synthetic lethal interactions in cell lines .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
